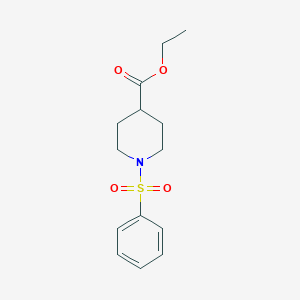

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-19-14(16)12-8-10-15(11-9-12)20(17,18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTIWLBULZHLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672127 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" basic properties

An In-depth Technical Guide on the Core Properties of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

This technical guide provides a comprehensive overview of the fundamental properties of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical structure, physical properties, and spectral characteristics, and provides a detailed, plausible experimental protocol for its synthesis.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (Predicted/Inferred for Target Compound) | Reference Compound: Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate[1] | Reference Compound: Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[2] |

| Molecular Formula | C₁₅H₂₁NO₄S | C₁₀H₁₉NO₄S | C₁₃H₁₈N₂O₄S |

| Molecular Weight | 295.39 g/mol | 249.33 g/mol | 298.35 g/mol |

| Appearance | White to off-white solid (predicted) | Not specified | Yellow crystals[2] |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Not specified | Soluble in methanol[2] |

| CAS Number | Not assigned | 832118-87-3 | Not available |

Synthesis

A definitive, published synthesis protocol for this compound is not currently available. However, a highly plausible and adaptable synthetic route can be derived from the established synthesis of the analogous compound, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[2]. The proposed method involves the reaction of ethyl piperidine-4-carboxylate with benzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[2].

Materials:

-

Ethyl piperidine-4-carboxylate

-

Benzenesulfonyl chloride

-

Triethylamine (or another suitable base, e.g., pyridine)

-

Dichloromethane (or another suitable aprotic solvent, e.g., toluene)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of ethyl piperidine-4-carboxylate (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data

Specific spectral data for this compound is not published. However, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar N-phenylsulfonylpiperidine derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.7 - 7.9 | ~129 |

| Phenyl-H (meta, para) | 7.5 - 7.7 | ~127, ~133 |

| Piperidine-H (2,6 axial) | ~3.6 | ~46 |

| Piperidine-H (2,6 equatorial) | ~2.8 | ~46 |

| Piperidine-H (3,5 axial) | ~1.9 | ~28 |

| Piperidine-H (3,5 equatorial) | ~1.6 | ~28 |

| Piperidine-H (4) | ~2.5 | ~41 |

| -OCH₂CH₃ | ~4.1 (quartet) | ~61 |

| -OCH₂CH₃ | ~1.2 (triplet) | ~14 |

| Carbonyl C=O | - | ~174 |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of N-arylsulfonylpiperidine derivatives has been investigated for various pharmacological activities. These compounds have shown potential as antibacterial, anticancer, and anti-inflammatory agents. The phenylsulfonyl moiety is a common pharmacophore in many biologically active molecules. Further research is required to elucidate the specific biological targets and signaling pathways of the title compound.

Diagram 2: Logical Relationship for Investigating Biological Activity

Caption: A logical workflow for the investigation of the biological activity of the title compound.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its basic properties, a plausible synthetic route, and predicted spectral characteristics based on available data for related compounds. The information presented herein is intended to serve as a valuable resource for researchers initiating studies on this molecule and its derivatives. Further experimental validation of the predicted properties and biological activities is warranted.

References

"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" CAS number lookup

CAS Number: 111627-26-0

This technical guide provides a comprehensive overview of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, and biological activity, with a focus on its role as an acetylcholinesterase inhibitor.

Chemical and Physical Properties

This compound, also known as 1-Benzenesulfonyl-piperidine-4-carboxylic acid ethyl ester, is a white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 111627-26-0 | [1] |

| Molecular Formula | C₁₄H₁₉NO₄S | [1] |

| Molecular Weight | 297.37 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

Synthesis

A general method for the synthesis of N-substituted piperidine-4-carboxylate derivatives involves the reaction of a compound with an active methylene group with an N-substituted diethanolamine diphenyl sulfonate in the presence of a base like sodium hydride.

A more specific, though still general, two-step synthesis for compounds of this class can be described as follows:

Experimental Protocol: Synthesis of 1-Benzenesulfonyl-piperidine-4-carboxylic acid ethyl ester

Step 1: N-Phenylsulfonylation of Ethyl Piperidine-4-carboxylate

-

To a stirred solution of ethyl piperidine-4-carboxylate (1 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add benzenesulfonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis

Biological Activity: Acetylcholinesterase Inhibition

This compound is an inhibitor of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions like Alzheimer's disease.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE can be determined using the spectrophotometric method developed by Ellman. This assay is based on the reaction of the product of acetylthiocholine hydrolysis by AChE with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

-

AChE solution of a known concentration.

-

Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

-

-

Measurement:

-

Pre-incubate the plate with buffer, AChE, DTNB, and the test compound/solvent for 10 minutes at 25°C.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Signaling Pathways of Acetylcholinesterase Inhibitors

Inhibitors of acetylcholinesterase, by increasing the availability of acetylcholine, can modulate various downstream signaling pathways. These effects are often mediated through the stimulation of nicotinic and muscarinic acetylcholine receptors. Key pathways influenced include:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and synaptic plasticity. Activation of this pathway by AChE inhibitors can contribute to their neuroprotective effects.

-

MAPK/ERK Signaling Pathway: This pathway is involved in cell growth, differentiation, and survival. Modulation of this pathway can also play a role in the neuroprotective actions of these inhibitors.

The engagement of these pathways suggests that the therapeutic benefits of acetylcholinesterase inhibitors may extend beyond simple symptomatic relief in neurodegenerative diseases.

Diagram of Acetylcholinesterase Inhibition and Downstream Signaling

References

"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" molecular weight and formula

An In-depth Technical Guide on Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers, scientists, and professionals in drug development. Due to its structural motifs, this molecule is a valuable intermediate in the synthesis of various pharmaceutical agents. Piperidine derivatives are known to be core structures in many bioactive compounds, and the addition of a phenylsulfonyl group can significantly influence the molecule's physicochemical properties and biological activity.

Molecular Profile

The fundamental properties of this compound are detailed below. The molecular formula is C14H19NO4S, and the calculated molecular weight is approximately 313.37 g/mol .

Structural and Physicochemical Data

For comparative analysis, the following table summarizes the key data for this compound and a selection of structurally related analogs. This contextual data is essential for understanding the influence of minor structural modifications on the overall properties of the molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C14H19NO4S | 313.37 (Calculated) | Not Available | The primary subject of this guide. |

| Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | C9H17NO4S | 235.30 | 320424-42-8 | A close analog with a methylsulfonyl instead of a phenylsulfonyl group.[1][2] |

| Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate | C10H19NO4S | 249.33 (Calculated) | 832118-87-3 | Features an ethylsulfonyl group on the piperidine nitrogen.[] |

| Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate | C13H18N2O4S | 298.35 | Not Available | A related compound with a piperazine ring instead of piperidine.[4] |

| Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | 247.33 | Not Available | An analog with a benzyl group.[5] |

Experimental Protocols

The synthesis of this compound can be achieved through the sulfonylation of the parent piperidine. The following protocol is a standard method adapted from the synthesis of analogous compounds.

Synthesis of this compound

Materials:

-

Ethyl piperidine-4-carboxylate

-

Benzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl piperidine-4-carboxylate in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine to the solution. This will act as a base to neutralize the hydrochloric acid byproduct of the reaction.

-

Addition of Sulfonylating Agent: While maintaining the temperature at 0 °C, add benzenesulfonyl chloride dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel.

Visualized Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

References

- 1. Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate 320424-42-8 [sigmaaldrich.com]

- 2. Ethyl 4-(methylsulfonyl)piperidine-1-carboxylate | C9H17NO4S | CID 66972870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties and a probable synthetic route for Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, a molecule of interest for researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public literature, this document presents a detailed predictive analysis based on analogous compounds and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including piperazine and other substituted piperidine analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 - 7.85 | m | 2H | Ar-H (ortho to SO₂) |

| ~7.50 - 7.65 | m | 3H | Ar-H (meta and para to SO₂) |

| ~4.10 | q | 2H | -OCH₂CH₃ |

| ~3.60 | m | 2H | Piperidine H-2e, H-6e |

| ~2.50 | m | 2H | Piperidine H-2a, H-6a |

| ~2.30 | m | 1H | Piperidine H-4 |

| ~1.90 | m | 2H | Piperidine H-3e, H-5e |

| ~1.70 | m | 2H | Piperidine H-3a, H-5a |

| ~1.20 | t | 3H | -OCH₂CH₃ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~174.5 | C=O (Ester) |

| ~138.0 | Ar-C (ipso to SO₂) |

| ~133.0 | Ar-C (para to SO₂) |

| ~129.0 | Ar-C (meta to SO₂) |

| ~127.0 | Ar-C (ortho to SO₂) |

| ~60.5 | -OCH₂CH₃ |

| ~46.0 | Piperidine C-2, C-6 |

| ~41.0 | Piperidine C-4 |

| ~28.0 | Piperidine C-3, C-5 |

| ~14.0 | -OCH₂CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1350 | Strong | SO₂ asymmetric stretch |

| ~1160 | Strong | SO₂ symmetric stretch |

| ~1100 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 297 | [M]⁺ (Molecular Ion) |

| 222 | [M - C₂H₅O₂]⁺ |

| 156 | [M - C₆H₅SO₂]⁺ |

| 141 | [C₆H₅SO₂]⁺ |

| 77 | [C₆H₅]⁺ |

Proposed Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound can be logically approached through the reaction of ethyl piperidine-4-carboxylate with benzenesulfonyl chloride. The subsequent characterization would follow a standard analytical workflow to confirm the structure and purity of the synthesized compound.

Caption: Proposed synthesis and spectroscopic analysis workflow.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. Solid samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Sample Introduction: The sample can be introduced directly via a direct insertion probe or, if coupled with a chromatography system, via a Gas Chromatography (GC) or Liquid Chromatography (LC) column.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For ESI, the sample should be dissolved in a suitable solvent such as methanol or acetonitrile.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of the spectroscopic data follows a logical progression to confirm the chemical structure of the target compound.

Caption: Logical flow for structure confirmation using spectroscopic data.

"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" discovery and history

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is a chemical compound belonging to the class of N-sulfonylated piperidine derivatives. While a specific historical record detailing the initial discovery of this exact molecule remains elusive in publicly accessible literature, its synthesis and properties can be inferred from established principles of organic chemistry and the documented synthesis of analogous compounds. This technical guide provides a comprehensive overview of its likely synthesis, physicochemical properties, and the necessary experimental protocols, based on available data for its precursors and related structures.

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The addition of a phenylsulfonyl group to the piperidine nitrogen can significantly influence the molecule's polarity, solubility, and interaction with biological targets. This makes this compound a molecule of interest for further investigation and as a potential intermediate in the synthesis of more complex pharmaceutical agents.

Physicochemical Data

The quantitative data for the reactants involved in the plausible synthesis of this compound are summarized below. Predicted properties for the final product are also included.

Table 1: Physicochemical Properties of Reactants and Product

| Property | Ethyl piperidine-4-carboxylate | Benzenesulfonyl chloride | This compound (Predicted) |

| CAS Number | 1126-09-6 | 98-09-9 | Not available |

| Molecular Formula | C₈H₁₅NO₂ | C₆H₅ClO₂S | C₁₄H₁₉NO₄S |

| Molecular Weight ( g/mol ) | 157.21 | 176.62 | 297.37 |

| Appearance | Clear colorless to slightly brown liquid | Colorless to light yellow liquid | White to off-white solid |

| Boiling Point (°C) | 204 (lit.) | 251-252 (lit.) | > 250 |

| Melting Point (°C) | Not available | 13-15 (lit.) | Not available |

| Density (g/mL at 25°C) | 1.02 (lit.) | 1.384 (lit.) | ~1.3 |

| Refractive Index (n20/D) | 1.459 (lit.) | 1.551 (lit.) | ~1.55 |

| Solubility | Miscible with water | Insoluble in water, soluble in organic solvents | Soluble in organic solvents |

Plausible Synthesis Pathway

The most probable synthetic route to this compound is the sulfonylation of ethyl piperidine-4-carboxylate with benzenesulfonyl chloride in the presence of a base. This reaction is analogous to the well-documented synthesis of N-sulfonylated amines.

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is a heterocyclic organic compound featuring a piperidine ring N-substituted with a phenylsulfonyl group and an ethyl carboxylate at the 4-position. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by piperidine derivatives. The incorporation of a phenylsulfonyl group can modulate the physicochemical properties and biological activity of the piperidine scaffold. This technical guide provides a comprehensive overview of the available literature on this compound and its close analogs, focusing on its synthesis, chemical properties, and potential biological relevance.

Chemical Properties and Data

While specific experimental data for this compound is limited in publicly accessible literature, data for closely related analogs provide valuable insights. The following tables summarize key chemical and physical properties of relevant compounds.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C₁₄H₁₉NO₄S | 297.37 | Not available | Target Molecule |

| Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate | C₁₃H₁₈N₂O₄S | 298.35 | Not available | Close structural analog with a piperazine core.[1] |

| Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate | C₁₀H₁₉NO₄S | 249.33 | 832118-87-3 | Commercially available analog with an ethylsulfonyl group.[] |

| 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid | C₁₄H₁₉NO₄S | 297.37 | 951624-97-8 | Analog with the phenylsulfonyl group attached at the 4-position of the phenyl ring.[3] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A likely synthetic pathway involves the reaction of ethyl piperidine-4-carboxylate with benzenesulfonyl chloride in the presence of a base. This reaction is a standard procedure for the N-sulfonylation of secondary amines.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[1])

This protocol is adapted from a published procedure for a closely related piperazine analog and is expected to be effective for the synthesis of the target piperidine compound.

Materials:

-

Ethyl piperidine-4-carboxylate

-

Benzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle (if necessary)

Procedure:

-

To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous DCM or THF, add triethylamine (1.1 to 1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1.0 to 1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Synthesis Method from Patent Literature

A Chinese patent (CN101525313A) describes a general one-step cyclization reaction for the preparation of 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds. This method involves the reaction of a compound with active methylene and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride. The patent lists benzenesulfonyl as a possible N-substituent, indicating the feasibility of synthesizing the target molecule via this route.[4]

Biological Activities and Potential Applications

While no specific biological activities have been reported for this compound, the piperidine scaffold is a common motif in many biologically active compounds. Derivatives of piperidine have shown a wide range of pharmacological effects including analgesic, anti-inflammatory, anesthetic, antipsychotic, and antitumor activities.[4]

For instance, research on 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid suggests potential antinociceptive, antidepressant, and anti-inflammatory properties.[3] The structural similarity suggests that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents and a tool compound for studying biological pathways.[3]

Experimental Workflows

The general workflow for the synthesis and purification of this compound is outlined below.

References

- 1. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid | 951624-97-8 [smolecule.com]

- 4. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" safety and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and known biological context of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate. Due to the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this guide compiles and extrapolates information from structurally related molecules, including N-phenylsulfonylpiperidine derivatives and various piperidine-based compounds. The document outlines the inferred hazard profile, recommended personal protective equipment (PPE), and safe handling procedures. Furthermore, it details a laboratory-scale synthesis protocol and explores the potential biological activities based on studies of analogous compounds, providing a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₉NO₄S |

| Molecular Weight | 297.37 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)c2ccccc2 |

Hazard Profile and Safety Precautions

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following hazard profile is inferred from data on structurally similar compounds, particularly "1-(Phenylsulfinyl)piperidine," piperidine, and other N-substituted piperidine derivatives.

GHS Hazard Classification (Inferred)

Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation. |

Signal Word: Warning

Pictograms:

Physical and Chemical Hazard Data

| Property | Value/Information |

| Physical State | Solid (inferred from related compounds). |

| Odor | No data available. |

| Melting Point | No data available. |

| Boiling Point | No data available. |

| Flash Point | No data available. |

| Solubility | Expected to be soluble in organic solvents. |

| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. |

Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, the following personal protective equipment and handling guidelines are recommended:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Experimental Protocols

The synthesis of this compound is not widely documented in standard chemical literature but has been described in academic theses and patents. The following is a generalized laboratory-scale protocol based on these sources.

Synthesis of this compound

Reaction Scheme:

Materials:

-

Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)

-

Benzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl isonipecotate in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add benzenesulfonyl chloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

Experimental Workflow Diagram:

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-sulfonylation of ethyl isonipecotate with benzenesulfonyl chloride. This application note includes a detailed experimental protocol, a summary of materials and expected results, and characterization data based on analogous compounds.

Introduction

Piperidine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. The introduction of a phenylsulfonyl group onto the piperidine nitrogen to form this compound creates a stable and versatile intermediate. The sulfonamide linkage is a common feature in many therapeutic agents, and this building block can be further elaborated at the ethyl ester position to generate a library of compounds for drug discovery programs. This protocol details a straightforward and efficient method for the preparation of this key synthetic intermediate.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the N-sulfonylation of secondary amines.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Ethyl isonipecotate | C₈H₁₅NO₂ | 157.21 | 1.0 eq |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 1.1 eq |

| Triethylamine | C₆H₁₅N | 101.19 | 1.5 eq |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, sufficient volume |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | For workup |

| Brine | NaCl | 58.44 | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | For drying |

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl isonipecotate (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Base: Add triethylamine (1.5 eq) to the cooled solution.

-

Addition of Sulfonylating Agent: Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Ethyl isonipecotate | C₈H₁₅NO₂ | 157.21 | Starting Material |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Reagent |

| Triethylamine | C₆H₁₅N | 101.19 | Base |

| This compound | C₁₄H₁₉NO₄S | 297.37 | Product |

Table 2: Expected Physicochemical and Spectral Data (based on analogous compounds)

| Property | Expected Value |

| Appearance | White to off-white solid or viscous oil |

| Yield | 80-95% (typical for this type of reaction) |

| Purity (by NMR/LC-MS) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.7-7.9 (m, 2H, Ar-H), 7.5-7.7 (m, 3H, Ar-H), 4.1-4.2 (q, 2H, OCH₂CH₃), 3.6-3.8 (m, 2H, piperidine-H), 2.5-2.7 (m, 2H, piperidine-H), 2.3-2.5 (m, 1H, piperidine-H), 1.8-2.0 (m, 4H, piperidine-H), 1.2-1.3 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 174-176 (C=O), 135-137 (Ar-C), 132-134 (Ar-C), 128-130 (Ar-C), 126-128 (Ar-C), 60-62 (OCH₂CH₃), 45-47 (piperidine-C), 40-42 (piperidine-C), 27-29 (piperidine-C), 13-15 (OCH₂CH₃) |

| Mass Spectrum (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₄H₂₀NO₄S⁺: 298.11; found: 298.1 |

Visualization of Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Benzenesulfonyl chloride is corrosive and lachrymatory; handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Triethylamine is a corrosive and flammable liquid with a strong odor.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from readily available starting materials. This versatile intermediate can be utilized in a variety of subsequent chemical transformations, making it a valuable asset for research and development in the pharmaceutical industry. The straightforward procedure and expected high yield make this synthesis amenable to both small-scale and larger-scale preparations.

Application Notes and Protocols: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate as a Versatile Intermediate in Drug Synthesis

For correspondence: Not applicable

Abstract

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is a key synthetic intermediate with significant applications in the development of diverse therapeutic agents. Its rigid piperidine core, coupled with the electron-withdrawing phenylsulfonyl group, provides a stable and versatile scaffold for constructing complex molecular architectures. This document outlines the application of this intermediate in the synthesis of novel antibacterial agents based on the 1,3,4-oxadiazole framework and as a potential precursor in the synthesis of potent opioid analgesics of the 4-anilidopiperidine class. Detailed experimental protocols, quantitative data, and workflow diagrams are provided for researchers in drug discovery and development.

Application in the Synthesis of Novel Antibacterial Agents

This compound serves as a foundational building block for a series of S-substituted 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol derivatives, which have demonstrated significant antibacterial activity. The synthetic route involves the initial formation of the title compound, followed by conversion to a carbohydrazide, cyclization to an oxadiazole-thiol, and subsequent functionalization.

Synthetic Workflow for Antibacterial Agents

The overall synthetic scheme is a multi-step process beginning with the protection of the piperidine nitrogen, followed by functional group transformations to build the 1,3,4-oxadiazole ring system.

Caption: Synthetic workflow for antibacterial agents.

Experimental Protocols

Protocol 1: Synthesis of this compound (1) [1]

-

Suspend ethyl isonipecotate (10.0 mmol) in 50 mL of water in a round-bottom flask.

-

Cool the suspension to 0-5°C using an ice bath.

-

Maintain the pH at 9.0 by the dropwise addition of a 5% aqueous solution of Na2CO3.

-

Slowly add benzenesulfonyl chloride (10.0 mmol) to the stirred solution.

-

Continue stirring the reaction mixture for 5-6 hours at 0-5°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, collect the precipitated solid by filtration.

-

Wash the solid with n-hexane and then with distilled water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of 1-(Phenylsulfonyl)piperidin-4-carbohydrazide (2) [1]

-

Dissolve this compound (1) (10.0 mmol) in ethanol.

-

Add hydrazine hydrate (20.0 mmol) to the solution.

-

Reflux the reaction mixture for an appropriate time until the starting material is consumed (monitor by TLC).

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

The resulting solid is washed to yield the carbohydrazide product.

Protocol 3: Synthesis of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-Oxadiazol-2-thiol (3) [1]

-

Dissolve 1-(phenylsulfonyl)piperidin-4-carbohydrazide (2) (10.0 mmol) in ethanol.

-

Add carbon disulfide (CS2) (15.0 mmol) and potassium hydroxide (KOH) (15.0 mmol) to the solution.

-

Reflux the mixture for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the thiol product.

Protocol 4: General Procedure for the Synthesis of S-substituted-1,3,4-oxadiazole derivatives (4a-v) [1]

-

In a 50 mL round-bottom flask, take 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol (3) (0.1 mmol) in dimethylformamide (DMF).

-

Add sodium hydride (NaH) (0.1 mmol) and stir the mixture.

-

Add the desired electrophile (R-X) (0.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final product.

Quantitative Data

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | This compound (1) | Ethyl isonipecotate | Benzenesulfonyl chloride, Na2CO3 | High |

| 2 | 1-(Phenylsulfonyl)piperidin-4-carbohydrazide (2) | Compound 1 | Hydrazine hydrate | Good |

| 3 | 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-Oxadiazol-2-thiol (3) | Compound 2 | CS2, KOH | Good |

| 4 | S-substituted-1,3,4-oxadiazole derivatives (4a-v) | Compound 3 | Various electrophiles, NaH | Moderate to Good |

Note: Specific yield percentages were not provided in the source material, but are generally described as high or good for these transformations.

Mechanism of Antibacterial Action

The antibacterial mechanism of 1,3,4-oxadiazole derivatives against Staphylococcus aureus involves the induction of oxidative stress and disruption of the bacterial cell membrane.

Caption: Mechanism of action for 1,3,4-oxadiazoles.

Application in the Synthesis of Opioid Analgesics

This compound is a valuable precursor for the synthesis of 4-anilidopiperidine analgesics, such as carfentanil and its analogues. The phenylsulfonyl group acts as a protecting group for the piperidine nitrogen, which can be later removed or replaced to install the N-phenethyl group characteristic of carfentanil.

Representative Synthetic Workflow for Opioid Precursors

The following workflow illustrates a plausible synthetic route towards a key precursor of carfentanil, utilizing an N-phenylsulfonyl protected piperidine intermediate. This pathway is based on established synthetic strategies for fentanyl-type analgesics.

Caption: Representative workflow for opioid synthesis.

Experimental Protocols (Representative)

The following protocols are representative of the key transformations in the synthesis of 4-anilidopiperidine analgesics.

Protocol 5: Synthesis of Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate This protocol outlines a key intermediate synthesis, starting from a different N-protected piperidone, which illustrates the general steps involved.[2][3]

-

An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN yields the corresponding anilino-nitrile in approximately 90% yield.

-

Selective hydrolysis of the nitrile with concentrated H2SO4 gives the anilino-amide.

-

Vigorous basic hydrolysis of the amide, followed by acidification and esterification with SOCl2 and MeOH, yields the anilino-ester (40-45% over 3 steps).

-

N-acylation of the anilino-ester with propionyl chloride gives the N-acyl anilido-ester in 70-80% yield.

-

Catalytic N-debenzylation yields the final intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, in near quantitative yields.

Protocol 6: N-alkylation to form Carfentanil Precursor This protocol is based on the alkylation of a secondary amine precursor.

-

Dissolve methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate in a suitable solvent such as acetonitrile.

-

Add a base, for example, cesium carbonate.

-

Add 2-phenylethyl bromide dropwise to the solution.

-

Heat the reaction mixture (e.g., to 80°C) and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, work up the reaction by extraction and purify by column chromatography to yield the N-alkylated product.

Quantitative Data for a Carfentanil Synthesis Route

The following data is for a known synthesis of a carfentanil precursor, illustrating typical yields for these types of reactions.[4]

| Step | Product | Yield (%) |

| Hydrolysis of 4-anilino-4-cyano-1-(2-phenylethyl)piperidine | 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid | 98.3 |

| Esterification of the carboxylic acid | Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate | 71.1 |

| Acylation with propionic anhydride | Carfentanil | High |

Mu-Opioid Receptor Signaling Pathway

Carfentanil and related analgesics are potent agonists of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR initiates downstream signaling cascades that lead to analgesia but also adverse effects like respiratory depression.

Caption: Mu-opioid receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. The protocols and data presented herein demonstrate its utility in the systematic synthesis of both novel antibacterial agents and as a potential precursor in the well-established field of potent opioid analgesics. The provided workflows and mechanistic diagrams offer a clear guide for researchers aiming to leverage this compound in their drug discovery programs. Further exploration of derivatives from this intermediate holds promise for the development of new chemical entities with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5106983A - Process of making carfentanil and related analgesics - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis and Applications of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate through the reaction of benzenesulfonyl chloride with ethyl piperidine-4-carboxylate. It includes a summary of quantitative data, experimental procedures, and potential applications in medicinal chemistry and drug development. The piperidine scaffold is a crucial component in numerous pharmaceuticals, and its derivatization is of significant interest in the discovery of new therapeutic agents.[1][2]

Reaction Scheme and Mechanism

The synthesis of this compound is achieved via a nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct, driving the reaction to completion.[3]

Caption: Reaction of benzenesulfonyl chloride with ethyl piperidine-4-carboxylate.

Experimental Protocol

This protocol details the procedure for the synthesis of this compound.

2.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| Benzenesulfonyl chloride | 176.62 | 5.0 | 1.0 | 0.64 mL (0.88 g) |

| Ethyl piperidine-4-carboxylate | 157.21 | 5.5 | 1.1 | 0.86 g |

| Triethylamine (TEA) | 101.19 | 7.5 | 1.5 | 1.1 mL |

| Dichloromethane (DCM) | - | - | - | 15 mL |

| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous Magnesium Sulfate | - | - | - | As needed |

| Silica Gel (for chromatography) | - | - | - | As needed |

| Hexane/Ethyl Acetate | - | - | - | As needed |

2.2 Procedure

-

To a solution of benzenesulfonyl chloride (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (15 mL), add ethyl piperidine-4-carboxylate (1.1 equiv) portion-wise at 0 °C under an inert atmosphere.[4]

-

Allow the resulting reaction mixture to warm to room temperature and stir for approximately 4 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure product.[4]

Data Presentation

Table 1: Physicochemical and Yield Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₉NO₄S |

| Molecular Weight | 297.37 g/mol |

| Appearance | White solid |

| Typical Yield | 75-95% (Varies based on specific reaction conditions and purification)[3][5] |

| Purity (by HPLC/NMR) | >95% |

| Storage | Store in a cool, dry place, protected from moisture. |

Visualization of Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][6] Its N-functionalization with a benzenesulfonyl group creates a sulfonamide, a class of compounds with a wide range of pharmacological activities.[7]

-

Pharmaceutical Intermediate: this compound serves as a versatile intermediate.[5] The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a handle for further chemical modifications to build more complex molecules.[8]

-

Enzyme Inhibition: N-sulfonylpiperidine derivatives have been investigated for various biological activities. For instance, the product itself, also known as 1-Benzenesulfonyl-piperidine-4-carboxylic acid ethyl ester, has been identified as an inhibitor of acetylcholinesterase (AChE). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a mechanism relevant for treating conditions like Alzheimer's disease.[2]

-

Structure-Activity Relationship (SAR) Studies: This compound is a valuable tool in SAR studies to explore the therapeutic potential of piperidine-based drugs for various targets, including central nervous system (CNS) disorders.[8]

Signaling Pathway: Acetylcholinesterase Inhibition

The product, this compound, has been shown to inhibit acetylcholinesterase. The diagram below illustrates the consequence of this inhibition in a cholinergic synapse.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

Safety Precautions

-

Benzenesulfonyl chloride is corrosive and a lachrymator. It reacts with water and should be handled with care in a well-ventilated fume hood.

-

Triethylamine is flammable and has a strong odor.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this reaction.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Buy 4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride | 1094943-03-9 [smolecule.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. leapchem.com [leapchem.com]

Synthesis of N-Phenylsulfonyl Piperidines: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, N-phenylsulfonyl piperidines represent a significant scaffold in medicinal chemistry. This document provides detailed experimental procedures for the synthesis of this class of compounds, focusing on the robust and widely applicable Schotten-Baumann reaction. It also explores their biological relevance, particularly as acetylcholinesterase inhibitors, and includes protocols for their characterization and data on their biological activity.

Introduction

The N-phenylsulfonyl piperidine moiety is a key structural component in a variety of biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable building block in the design of novel therapeutics. One of the most prominent activities of N-phenylsulfonyl piperidine derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic signaling. This has implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Experimental Protocols

This section details the synthesis of 1-(phenylsulfonyl)piperidine via the Schotten-Baumann reaction, a reliable method for the N-sulfonylation of secondary amines.

Method 1: Schotten-Baumann Synthesis of 1-(Phenylsulfonyl)piperidine

This protocol describes the reaction of piperidine with benzenesulfonyl chloride in the presence of an aqueous base.

Materials and Reagents:

-

Piperidine

-

Benzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Deionized water

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide. To the cooled piperidine solution, add the 2 M NaOH solution (2.5 eq). While stirring vigorously, add benzenesulfonyl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), deionized water (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 1-(phenylsulfonyl)piperidine by recrystallization from a suitable solvent, such as ethanol/water, to obtain a crystalline solid.

-

Characterization: Determine the melting point of the purified product. Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Data Presentation

Table 1: Reagent Quantities for the Synthesis of 1-(Phenylsulfonyl)piperidine

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Piperidine | 85.15 | 0.05 | 1.0 | 4.26 g (4.94 mL) |

| Benzenesulfonyl chloride | 176.62 | 0.0525 | 1.05 | 9.27 g (7.08 mL) |

| Sodium hydroxide | 40.00 | 0.125 | 2.5 | 5.0 g in 62.5 mL H₂O |

Table 2: Characterization Data for 1-(Phenylsulfonyl)piperidine

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂S |

| Molecular Weight | 225.31 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 92-94 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.75-7.73 (m, 2H), 7.60-7.50 (m, 3H), 3.05 (t, J=5.6 Hz, 4H), 1.65-1.59 (m, 4H), 1.50-1.45 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 137.9, 132.5, 129.1, 126.9, 47.7, 25.5, 23.8 |

| FT-IR (KBr, cm⁻¹) | 1345 (SO₂ asymmetric), 1160 (SO₂ symmetric) |

Table 3: Biological Activity of N-Phenylsulfonyl Piperidine Derivatives as Acetylcholinesterase Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase | 0.56 | [1] |

Mandatory Visualization

Experimental Workflow for the Synthesis of 1-(Phenylsulfonyl)piperidine

Caption: Workflow for the synthesis of 1-(phenylsulfonyl)piperidine.

Cholinergic Signaling Pathway and Inhibition by N-Phenylsulfonyl Piperidines

Caption: Inhibition of cholinergic signaling by N-phenylsulfonyl piperidines.

References

Application Notes and Protocols: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate in the Synthesis of GPCR Ligands

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature precedent for the use of "Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" as a direct starting material in the synthesis of specifically detailed GPCR ligands is limited in currently available scientific databases. The following application notes and protocols are based on the well-established role of the N-sulfonylated piperidine scaffold in medicinal chemistry and provide a representative example of its potential application in the synthesis of a G-protein coupled receptor (GPCR) ligand, specifically a dopamine D2 receptor antagonist. The methodologies and data presented are derived from analogous synthetic strategies for structurally related piperidine-based GPCR ligands.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of physiological systems. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for ligands that interact with G-protein coupled receptors (GPCRs). The introduction of a phenylsulfonyl group onto the piperidine nitrogen, as in "this compound," serves multiple purposes in drug design. The sulfonyl group can act as a hydrogen bond acceptor, influence the lipophilicity and metabolic stability of the molecule, and orient substituents for optimal receptor binding. The ethyl carboxylate at the 4-position provides a versatile handle for further chemical modifications to build more complex ligand structures.

This document outlines a potential application of "this compound" in the synthesis of a dopamine D2 receptor antagonist, a class of drugs with significant therapeutic applications in neuropsychiatric disorders.

Application: Synthesis of a Representative Dopamine D2 Receptor Antagonist

The N-phenylsulfonyl piperidine moiety can serve as a core scaffold for the synthesis of various GPCR ligands. In this representative example, we describe a synthetic approach to a hypothetical dopamine D2 receptor antagonist. The strategy involves the initial modification of the ethyl ester and subsequent elaboration to introduce pharmacophoric elements known to confer D2 receptor affinity and selectivity.

Representative Synthetic Scheme

The following scheme illustrates a plausible synthetic route starting from a derivative of "this compound" to a target dopamine D2 antagonist.

Caption: A potential synthetic workflow for a dopamine D2 receptor antagonist.

Quantitative Data

The following table summarizes representative pharmacological data for a class of piperidine-based dopamine D2 receptor antagonists. This data is illustrative and serves to highlight the typical potencies and selectivities that can be achieved with this structural class.

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Selectivity vs. D3 Receptor (Ki Ratio D3/D2) |

| Rep-D2-Ant-01 | Dopamine D2 | 1.5 | 5.2 | 50 |

| Rep-D2-Ant-02 | Dopamine D2 | 0.8 | 3.1 | 120 |

| Rep-D2-Ant-03 | Dopamine D2 | 2.3 | 8.9 | 30 |

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of THF and water (3:1) is added LiOH (2.0 eq).

-

The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the THF is removed under reduced pressure.

-

The aqueous residue is acidified to pH 3-4 with 1 M HCl.

-

The resulting aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to yield 1-(phenylsulfonyl)piperidine-4-carboxylic acid.

Protocol 2: Amide Coupling with a Substituted Aniline

This protocol details the coupling of the carboxylic acid intermediate with an appropriate aniline derivative to form the corresponding amide.

Materials:

-

1-(Phenylsulfonyl)piperidine-4-carboxylic acid

-

Substituted aniline (e.g., 2-amino-5-chloropyridine)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of 1-(phenylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM are added the substituted aniline (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

-

The reaction mixture is stirred at room temperature under an inert atmosphere for 12-18 hours.

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-1-(phenylsulfonyl)piperidine-4-carboxamide.

Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors that primarily couple to Gi/o proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist will block this action of dopamine.

Application of "Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" in kinase inhibitor design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of small molecule kinase inhibitors often relies on the use of "privileged scaffolds," which are molecular frameworks known to bind to the ATP-binding site of various kinases. The piperidine ring is one such scaffold, frequently incorporated into kinase inhibitors due to its synthetic tractability and its ability to be functionalized to achieve desired potency and selectivity.

This document outlines the potential application of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate as a versatile starting material and scaffold in the design and synthesis of novel kinase inhibitors. The presence of the phenylsulfonyl group offers a vector for exploring interactions with the solvent-exposed regions of the kinase active site, while the ethyl ester provides a convenient handle for further chemical modification.

Rationale for Use in Kinase Inhibitor Design

The structural features of this compound make it an attractive starting point for scaffold-based drug discovery. The piperidine core is a well-established motif in numerous approved kinase inhibitors. The phenylsulfonyl group can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with amino acid residues in the kinase active site. Furthermore, the ethyl carboxylate at the 4-position of the piperidine ring serves as a key functional group for derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties to probe different regions of the kinase binding pocket.

Hypothetical Quantitative Data

As this compound is a building block, direct biological data is not available. The following table presents hypothetical inhibitory activity data for derivatives that could be synthesized from this scaffold, illustrating the potential for optimization. This data is for illustrative purposes only.

| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) |

| Hypothetical-Derivative-1 | Src Kinase | 250 | 180 |

| Hypothetical-Derivative-2 | PI3Kα | 150 | 110 |

| Hypothetical-Derivative-3 | Akt1 | 300 | 220 |

| Hypothetical-Derivative-4 | Src Kinase (Optimized) | 25 | 18 |

| Hypothetical-Derivative-5 | PI3Kα (Optimized) | 15 | 11 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar compounds.[1]

Materials:

-

Ethyl isonipecotate

-

Benzenesulfonyl chloride

-

Sodium carbonate (Na2CO3)

-

Water

-

Ethanol

-

n-Hexane

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

Suspend ethyl isonipecotate (10.0 mmol) in 50 mL of water in a round bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0-5°C using an ice bath.

-

Maintain the pH of the suspension at 9.0 by the dropwise addition of an aqueous solution of sodium carbonate (5%).

-

Slowly add benzenesulfonyl chloride (10.0 mmol) to the reaction mixture while stirring vigorously.

-

Continue stirring the reaction mixture at 0-5°C for 5-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then with n-hexane.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

General Kinase Activity Assay (Radiometric)

This is a general protocol that can be adapted for specific kinases.[2][3]

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

96-well filter plates

-

Phosphoric acid (75 mM)

-

Scintillation counter

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme in each well of a 96-well plate.

-

Add the test compound (e.g., derivatives of this compound) at various concentrations to the wells. Include a DMSO control (vehicle) and a positive control inhibitor.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding an excess of cold ATP or a suitable stop solution.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Scaffold-based drug design workflow.

Caption: PI3K/Akt signaling pathway.

Caption: Src kinase signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the N-Sulfonylation of Secondary Amines

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-sulfonylation of secondary amines.

Frequently Asked Questions (FAQs)

Q1: My N-sulfonylation of a secondary amine is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion in the N-sulfonylation of secondary amines often stems from a few key factors. Secondary amines are generally less nucleophilic than primary amines, which can lead to sluggish reactions.[1] Key areas to troubleshoot include:

-

Reactivity of the Amine: Sterically hindered or electron-deficient secondary amines can be particularly unreactive.

-

Reaction Conditions: Sub-optimal temperature, solvent, or base can significantly hinder the reaction.

-